2-(Methylsulfonyl)-4-(tributylstannyl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

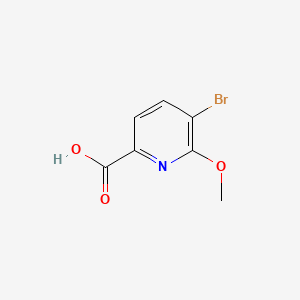

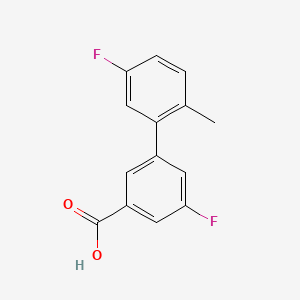

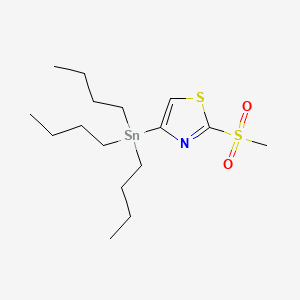

2-(Methylsulfonyl)-4-(tributylstannyl)thiazole is a chemical compound used as a reagent for arylation of thiazole by Stille cross-coupling . It is part of the organometallic compounds and has a molecular formula of C15H29NSSn .

Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, 1 sulfur atom, and 1 tin atom . The InChI Key is WUOFQGMXQCSPPV-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is used as a reagent for arylation of thiazole by Stille cross-coupling . The Stille reaction is a powerful tool for forming carbon-carbon bonds in organic synthesis.Physical And Chemical Properties Analysis

The compound is a liquid and is not miscible or difficult to mix . It has a molecular weight of 374.174 g/mol .Scientific Research Applications

Organic Synthesis and Chemical Properties

Thiazole derivatives are pivotal in organic synthesis, offering routes to diverse chemical structures. For example, Turov et al. (2014) demonstrated that chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole yields a compound capable of undergoing nucleophilic substitution reactions, highlighting the regioselectivity based on the nature of nucleophiles for synthesizing trisubstituted 1,3-thiazoles (Turov, Vinogradova, & Brovarets, 2014). Similarly, Kornienko et al. (2014) found that sodium 4-tosyl-5-chlorothiazole-2-thiolate could be transformed into derivatives with significant yields, indicating the versatility of thiazole compounds in synthesizing sulfur-containing derivatives (Kornienko, Zyabrev, & Brovarets, 2014).

Material Science and Photophysical Properties

Thiazoles with sulfur-containing groups exhibit notable photophysical properties. Murai et al. (2018) synthesized 5-amino-2-(4-methylsulfanylphenyl)thiazoles and demonstrated their application in sensing hazardous compounds, indicating the potential of sulfur-containing thiazoles in the development of fluorescent molecules for material science and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).

Potential Applications in Battery Technology

Grygiel et al. (2015) reported on the synthesis of thiazolium-type poly(ionic liquid)s (PILs) from thiazole monomers, which showed promising application as polymeric binders in lithium-ion batteries. This study underscores the relevance of thiazole derivatives in enhancing the performance and durability of energy storage devices (Grygiel, Lee, Sakaushi, Antonietti, & Yuan, 2015).

Safety and Hazards

properties

IUPAC Name |

tributyl-(2-methylsulfonyl-1,3-thiazol-4-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NO2S2.3C4H9.Sn/c1-9(6,7)4-5-2-3-8-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPQZKBRXRVABD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO2S2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676721 |

Source

|

| Record name | 2-(Methanesulfonyl)-4-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245816-14-1 |

Source

|

| Record name | 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methanesulfonyl)-4-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)

![N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B596469.png)